2-Methyl-1,3-dioxane

Description

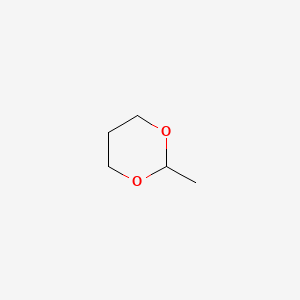

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-dioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5-6-3-2-4-7-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGHQFQMWUTHKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211651 | |

| Record name | 1,3-Dioxane, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-68-6 | |

| Record name | 2-Methyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxane, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1,3-dioxane: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Methyl-1,3-dioxane, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a cyclic organic compound featuring a six-membered ring containing two oxygen atoms at positions 1 and 3, with a methyl group attached to the carbon at position 2.[1] It is a colorless liquid with a characteristic sweet odor and is soluble in water and various organic solvents.[1] The presence of the methyl group at the acetal (B89532) center influences its chemical reactivity and applications as a solvent or a synthetic intermediate.[1]

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | m-Dioxane, 2-methyl-; 2-Methyl-m-dioxane; 2-Methyl-1,3-dioxacyclohexane[1][2][3] |

| CAS Number | 626-68-6[1][2][3] |

| Molecular Formula | C₅H₁₀O₂[1][2] |

| SMILES | CC1OCCCO1[1][2] |

| InChI | InChI=1S/C5H10O2/c1-5-6-3-2-4-7-5/h5H,2-4H2,1H3[1][2][3] |

| InChIKey | HDGHQFQMWUTHKL-UHFFFAOYSA-N[1][2][3] |

digraph "2_Methyl_1_3_dioxane_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, len=1.5];// Atom nodes C1 [label="C", pos="0,0!"]; O2 [label="O", pos="1.3,-0.5!"]; C3 [label="C", pos="2.1,0.5!"]; C4 [label="C", pos="1.3,1.8!"]; O5 [label="O", pos="0,2.3!"]; C6 [label="C", pos="-0.8,1.3!"]; C_methyl [label="CH₃", pos="-2.1,1.6!"];

// Bonds C6 -- O5 [label=""]; O5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- O2 [label=""]; O2 -- C1 [label="", style=invis]; // Invisible edge for positioning C1 -- C6 [label="", style=invis]; // Invisible edge for positioning C6 -- C_methyl [label=""];

// Manually draw the ring structure for better appearance C1 [shape=point, pos="-0.4,0.7!"]; O2 [label="O", pos="0.9,0.2!"]; C3 [label="CH₂", pos="1.7,1.3!"]; C4 [label="CH₂", pos="0.9,2.4!"]; O5 [label="O", pos="-0.5,2.4!"]; C6 [label="CH", pos="-1.3,1.3!"]; C_methyl [label="CH₃", pos="-2.7,1.3!"];

C6 -- O5; O5 -- C4; C4 -- C3; C3 -- O2; O2 -- C6; C6 -- C_methyl; }

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is a volatile compound with a relatively low boiling point.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 102.13 g/mol [1][2] |

| Density | 0.941 g/cm³ |

| Boiling Point | 108.1 °C at 760 mmHg |

| Flash Point | 19.5 °C |

| Refractive Index | 1.4 |

| LogP | 0.76930 |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in alcohol. Water solubility is estimated to be 35,320 mg/L at 25 °C. |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general and widely accepted method is the acid-catalyzed acetalization of an aldehyde with a 1,3-diol. For this compound, this involves the reaction of acetaldehyde (B116499) (or its trimer, paraldehyde) with 1,3-propanediol (B51772).

General Synthesis Protocol: Acid-Catalyzed Acetalization

This protocol describes the synthesis of this compound from paraldehyde (B1678423) and 1,3-propanediol using an acid catalyst and a Dean-Stark apparatus to remove the water byproduct, which drives the reaction to completion. This method is analogous to the synthesis of 2-methyl-1,3-dioxolane (B1212220) from ethylene (B1197577) glycol.

Materials:

-

Paraldehyde

-

1,3-Propanediol

-

p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

-

Toluene (B28343) (or another suitable solvent for azeotropic water removal)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,3-propanediol, paraldehyde, a catalytic amount of p-toluenesulfonic acid (approx. 1-2 mol%), and toluene.

-

Azeotropic Distillation: Assemble a Dean-Stark apparatus and a condenser on the round-bottom flask. Heat the mixture to reflux. The toluene-water azeotrope will distill, and water will be collected in the side arm of the Dean-Stark trap, while the toluene returns to the reaction flask.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by washing the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene by distillation.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

-

Mass Spectrometry (GC-MS): Mass spectral data for this compound is available and can be used for its identification in complex mixtures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR data are available. For ¹³C NMR, in a CDCl₃ solvent, characteristic chemical shifts are observed which can be used to confirm the structure of the molecule.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Use non-sparking tools and prevent the build-up of electrostatic charge.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents and strong acids.

-

First Aid:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this chemical.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methyl-1,3-dioxane

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy data for 2-methyl-1,3-dioxane. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of the compound's spectral characteristics, experimental methodologies for its analysis, and visual representations of key concepts.

Introduction to the NMR Spectroscopy of this compound

This compound is a heterocyclic organic compound. The introduction of a methyl group at the C-2 position significantly influences the molecule's symmetry and, consequently, its NMR spectra. In its preferred chair conformation, the methyl group can exist in either an axial or equatorial position, leading to distinct chemical environments for the ring's protons and carbons. Understanding these spectral features is crucial for the structural elucidation and conformational analysis of this and related molecules.

¹H and ¹³C NMR Spectral Data

Note: Specific, experimentally derived high-resolution ¹H and ¹³C NMR data for this compound, including precise chemical shifts and coupling constants, were not available in the public domain at the time of this writing. The following tables present predicted data based on the analysis of analogous substituted 1,3-dioxane (B1201747) systems and established principles of NMR spectroscopy. These values should be considered as estimates for the purpose of spectral interpretation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl group, the methine proton at the C-2 position, and the methylene (B1212753) protons at the C-4, C-5, and C-6 positions. The protons on the dioxane ring are diastereotopic, leading to complex splitting patterns.

| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |

| -CH₃ | ~1.2 | Doublet (d) | 3H | ~5 Hz |

| H-2 | ~4.6 | Quartet (q) | 1H | ~5 Hz |

| H-4 (axial & equatorial) | ~3.6 - 4.1 | Multiplet (m) | 2H | - |

| H-5 (axial & equatorial) | ~1.4 - 2.0 | Multiplet (m) | 2H | - |

| H-6 (axial & equatorial) | ~3.6 - 4.1 | Multiplet (m) | 2H | - |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the unique carbon environments in the molecule.

| Atom Position | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~21 |

| C-2 | ~101 |

| C-4, C-6 | ~67 |

| C-5 | ~27 |

Experimental Protocols

The following provides a general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 8 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Data Processing: The resulting Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. The spectrum should then be phased and baseline corrected. Signal integration is performed to determine the relative number of protons for each resonance.

3. ¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer.

-

Pulse Program: A proton-decoupled single-pulse experiment.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing: The FID is processed similarly to the ¹H spectrum with Fourier transformation, phasing, and baseline correction to yield the final spectrum where each unique carbon atom appears as a singlet.

Mandatory Visualizations

Caption: Correlation of atomic positions in this compound to their expected NMR signals.

Caption: A generalized experimental workflow for Nuclear Magnetic Resonance (NMR) analysis.

An In-depth Technical Guide to the Acid-Catalyzed Hydrolysis Mechanism of 2-Methyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed hydrolysis of 2-methyl-1,3-dioxane, a cyclic acetal (B89532). The document details the reaction mechanism, presents quantitative kinetic and thermodynamic data, outlines experimental protocols for studying the reaction, and provides visualizations of the core processes. This information is intended to be a valuable resource for researchers in organic chemistry, drug development, and related scientific fields where the stability and reactivity of acetal protecting groups are of interest.

Core Concepts: The A-1 Mechanism of Acetal Hydrolysis

The acid-catalyzed hydrolysis of this compound proceeds via a specific A-1 (unimolecular acid-catalyzed) mechanism. This multi-step process involves the protonation of the acetal, followed by the formation of a carbocation intermediate, which is then attacked by water to ultimately yield the hydrolysis products: 1,3-propanediol (B51772) and acetaldehyde (B116499). This reaction is reversible, and the equilibrium can be influenced by the reaction conditions.

The key steps of the mechanism are as follows:

-

Protonation of the Acetal: The reaction is initiated by the protonation of one of the oxygen atoms of the 1,3-dioxane (B1201747) ring by a hydronium ion (H₃O⁺), which is the active catalytic species in an aqueous acidic medium. This step is a rapid equilibrium.

-

Formation of the Oxocarbenium Ion: The protonated acetal undergoes a unimolecular cleavage of a carbon-oxygen bond, leading to the formation of a resonance-stabilized oxocarbenium ion and the release of a molecule of 1,3-propanediol. This is the rate-determining step of the reaction.

-

Nucleophilic Attack by Water: The highly electrophilic oxocarbenium ion is then attacked by a water molecule in a rapid step.

-

Deprotonation: Finally, a deprotonation step, facilitated by a water molecule, regenerates the hydronium ion catalyst and yields the final product, acetaldehyde.

Quantitative Data

The kinetics of the acid-catalyzed hydrolysis of this compound have been investigated, providing valuable quantitative data for understanding the reaction's thermodynamics and rate. The following table summarizes key parameters from a study on the hydrolysis over a macroporous highly acidic ion exchange resin (HD-8) in the temperature range of 323-363 K.[1] The reaction was found to be second-order for both the reactant and product concentrations.[1]

| Parameter | Value | Units | Reference |

| Enthalpy of Reaction (ΔH) | 30.16 | kJ/mol | [1] |

| Activation Energy (Ea) | 33.31 | kJ/mol | [1] |

| Pre-exponential Factor (A) | 47.92 | - | [1] |

Experimental Protocols

This section provides a detailed methodology for conducting a kinetic study of the acid-catalyzed hydrolysis of this compound. The protocol is adapted from established methods for studying acetal hydrolysis kinetics.

Objective:

To determine the rate constant and other kinetic parameters of the acid-catalyzed hydrolysis of this compound.

Materials:

-

This compound (reactant)

-

Hydrochloric acid (catalyst) or a solid acid catalyst (e.g., Amberlyst-15)

-

Deionized water

-

Buffer solutions of desired pH

-

Internal standard for GC analysis (e.g., 1,4-dioxane)

-

Sodium bicarbonate (for quenching the reaction)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Organic solvent for extraction (e.g., diethyl ether)

Equipment:

-

Jacketed glass reactor with temperature control

-

Magnetic stirrer

-

pH meter

-

Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)

-

Microsyringes

-

Volumetric flasks and pipettes

-

Vials for sample collection

Procedure:

-

Preparation of the Reaction Mixture:

-

Prepare an aqueous solution of the acid catalyst at the desired concentration (e.g., 0.1 M HCl).

-

In the temperature-controlled reactor, place a known volume of the acidic solution and allow it to reach the desired reaction temperature (e.g., 50 °C).

-

-

Initiation of the Reaction:

-

Add a known amount of this compound to the pre-heated acidic solution with vigorous stirring to start the reaction. The initial concentration of the reactant should be accurately known.

-

-

Sampling:

-

At regular time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture using a microsyringe.

-

-

Quenching of the Reaction:

-

Immediately quench the reaction in the collected aliquot by adding it to a vial containing a solution of sodium bicarbonate to neutralize the acid catalyst.

-

-

Sample Preparation for Analysis:

-

To the quenched sample, add a known amount of an internal standard.

-

If necessary, extract the organic components with a suitable solvent like diethyl ether.

-

Dry the organic extract over anhydrous sodium sulfate.

-

-

Analysis by Gas Chromatography (GC):

-

Inject the prepared sample into the GC.

-

GC Conditions (Example):

-

Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 50 °C for 5 minutes, then ramp to 200 °C at 10 °C/min.

-

Detector: Mass Spectrometer or Flame Ionization Detector.

-

-

Identify and quantify the concentrations of this compound, 1,3-propanediol, and acetaldehyde based on their retention times and the calibration curves of standard solutions.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time.

-

From the data, determine the order of the reaction and calculate the rate constant (k) at the given temperature.

-

Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

-

Mandatory Visualizations

Signaling Pathway: Acid-Catalyzed Hydrolysis of this compound

Caption: Mechanism of the acid-catalyzed hydrolysis of this compound.

Experimental Workflow: Kinetic Study of this compound Hydrolysis

Caption: Workflow for the kinetic analysis of this compound hydrolysis.

References

An In-depth Technical Guide to the Thermodynamic Stability of the 2-Methyl-1,3-dioxane Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the factors governing the thermodynamic stability of the 2-methyl-1,3-dioxane ring. It delves into the conformational analysis, stereoelectronic effects, and quantitative energetic data that are crucial for understanding the behavior of this heterocyclic system in various chemical and biological contexts.

Introduction: The 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms at positions 1 and 3, is a fundamental structural motif in a wide array of organic molecules, including natural products and pharmaceuticals. Its conformational preferences are a cornerstone of stereochemistry, influencing molecular shape, reactivity, and biological activity. Like cyclohexane (B81311), the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and angle strain.[1] However, the presence of heteroatoms introduces unique stereoelectronic interactions that significantly impact its stability.

The C-O bonds in the 1,3-dioxane ring are shorter than the C-C bonds, leading to more pronounced 1,3-diaxial interactions compared to cyclohexane.[1][2] This structural feature makes the conformational analysis of substituted 1,3-dioxanes a subject of detailed study, with substituent effects playing a critical role in determining the dominant conformation.[1]

Conformational Analysis of this compound

The introduction of a methyl group at the 2-position of the 1,3-dioxane ring leads to two primary chair conformations: one with the methyl group in an equatorial position and the other with the methyl group in an axial position. The equilibrium between these two conformers is a key determinant of the molecule's overall thermodynamic stability.

The methyl group at the 2-position of this compound shows a strong preference for the equatorial position.[1] This preference is a result of the interplay between steric hindrance and stereoelectronic effects.

Key Factors Influencing Stability:

-

Steric Hindrance (1,3-Diaxial Interactions): In the axial conformation, the methyl group experiences repulsive steric interactions with the axial hydrogens at the C4 and C6 positions. These 1,3-diaxial interactions are a major source of instability. The strain is more significant when the methyl group is at the 2-position compared to the 5-position.[3]

-

Anomeric Effect: The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in this case) to occupy the axial position.[4] This is a stereoelectronic effect involving the overlap of a lone pair on the ring oxygen atoms with the antibonding orbital (σ*) of the C-substituent bond. While the anomeric effect can stabilize an axial substituent, in the case of this compound, the steric strain from the axial methyl group generally outweighs this stabilizing effect.[1][4]

While the chair conformation is the most stable, boat and twist-boat conformations are significantly less stable and are typically considered transition states in the ring inversion process.[1][5]

Quantitative Thermodynamic Data

The preference for the equatorial conformation of the 2-methyl group can be quantified by the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. This value is often referred to as the "A-value".

| Substituent Position | Conformer | Relative Energy (kcal/mol) | Reference |

| 2-Methyl | Equatorial | 0 (Reference) | |

| 2-Methyl | Axial | ~4.0 | [3] |

| 5-Methyl | Axial | 0.8 | [3] |

Note: The A-value for a methyl group in cyclohexane is approximately 1.74 kcal/mol.[6] The significantly higher value for an axial methyl group at the 2-position in 1,3-dioxane highlights the increased steric strain in this heterocycle.

Experimental and Computational Methodologies

The determination of the conformational energies and thermodynamic stability of this compound relies on a combination of experimental techniques and computational modeling.

Experimental Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for conformational analysis.[5][7]

-

Methodology: Spectra are typically acquired using a high-field NMR spectrometer. The chemical shifts and coupling constants of the ring protons are sensitive to their spatial orientation (axial vs. equatorial). For instance, low-temperature NMR can be used to "freeze out" the individual conformers, allowing for the direct observation and quantification of their populations. The relative populations can then be used to calculate the Gibbs free energy difference (ΔG° = -RTlnKeq).

-

-

Calorimetry: Heats of combustion and formation can be experimentally determined to derive the conformational energies of different isomers and conformers.[8][9]

-

Methodology: A sample is burned in a bomb calorimeter, and the heat released is measured. By comparing the heats of formation of different isomers, the relative stabilities can be determined. For example, the enthalpy of combustion of various methyl-substituted 1,3-dioxanes has been used to estimate their enthalpies of formation in the gas phase.[8][9]

-

Computational Protocols:

-

Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods are used to calculate the energies of different conformations and to model the potential energy surface for ring inversion.[5]

-

Methodology: The geometry of the molecule in its different conformations (e.g., equatorial and axial chair, twist-boat) is optimized using a specific level of theory and basis set (e.g., B3LYP/6-31G*). Vibrational frequency calculations are then performed to confirm that the structures are true minima on the potential energy surface and to obtain thermochemical data like Gibbs free energies.[10]

-

-

Molecular Mechanics: Force fields like MM3 and AMBER can also be used to model the conformational preferences of 1,3-dioxanes.[5]

-

Methodology: These methods use classical mechanics to calculate the potential energy of a molecule as a function of its atomic coordinates. While computationally less expensive than quantum mechanical methods, the accuracy of the results depends on the quality of the force field parameters.

-

Visualizing Key Concepts

Diagrams of Logical Relationships and Experimental Workflows

Caption: Conformational equilibrium of this compound.

Caption: Experimental and computational workflow.

Conclusion

The thermodynamic stability of the this compound ring is predominantly governed by the strong preference of the 2-methyl group for the equatorial position to avoid significant 1,3-diaxial steric interactions. This preference is quantifiable and can be determined through a combination of advanced experimental and computational techniques. A thorough understanding of these principles is essential for professionals in drug development and chemical research, as the conformation of such heterocyclic systems can profoundly influence molecular recognition, binding affinity, and overall biological function.

References

- 1. This compound|CAS 626-68-6|For Research [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Solved The 1,3-diaxial strain introduced by a methyl group | Chegg.com [chegg.com]

- 4. Anomeric effect - Wikipedia [en.wikipedia.org]

- 5. Elucidating the Origin of Conformational Energy Differences in Substituted 1,3-Dioxanes: A Combined Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Enthalpies of Combustion and Formation of Severely Crowded Methyl-Substituted 1,3-dioxanes. The Magnitudes of 2,4- and 4,6-diaxial Me,Me-Interactions and the Chair–2,5-twist Energy Difference [mdpi.com]

- 9. Enthalpies of Combustion and Formation of Severely Crowded Methyl-Substituted 1,3-dioxanes. The Magnitudes of 2,4- and 4,6-diaxial Me,Me-Interactions and the Chair–2,5-twist Energy Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

physical properties including boiling point and density of 2-Methyl-1,3-dioxane

This document provides a detailed overview of the key physical properties of 2-Methyl-1,3-dioxane (CAS No. 626-68-6), focusing on its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require accurate physical data and standardized experimental methodologies.

Physical Properties of this compound

This compound is a cyclic organic compound featuring a six-membered dioxane ring with a methyl group at the 2-position[1]. It is characterized as a colorless liquid with a sweet odor and is soluble in various organic solvents[1]. The accurate determination of its physical properties is crucial for its application as a solvent or as an intermediate in organic synthesis.

The experimentally determined and estimated physical properties of this compound are summarized in the table below.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 114.8-116.5 °C | at 16 Torr | [2] |

| 108.00-109.00 °C | at 760 mm Hg (estimated) | [3] | |

| Density | 1.1678 g/cm³ | at 20 °C | [2] |

Experimental Protocols for Property Determination

The following sections detail the standard laboratory protocols for determining the boiling point and density of a liquid compound like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This physical constant is a key indicator of a substance's purity.

a) Distillation Method This method is suitable when a sufficient quantity of the liquid is available (several mL).

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure it accurately measures the temperature of the vapor as it passes into the condenser.

-

Procedure: Place the liquid sample in the distillation flask along with boiling chips to ensure smooth boiling. Heat the flask gently. As the liquid boils, the vapor will rise, and its temperature will be recorded by the thermometer. The temperature should remain constant during the distillation of a pure compound; this stable temperature is the boiling point[4].

-

Pressure Correction: The boiling point is dependent on the atmospheric pressure[2]. If the determination is not performed at standard sea-level pressure (760 mmHg), a correction should be applied.

b) Capillary Method (Micro-Boiling Point) This method is ideal when only a small sample of the liquid is available.

-

Apparatus Setup: A small test tube containing 0.5 mL of the sample liquid is attached to a thermometer. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the sample. The entire assembly is heated in a controlled manner using a heating block or water bath[5].

-

Procedure: As the sample is heated, the air trapped in the capillary tube will escape, followed by the vapor of the liquid, which will emerge as a steady stream of bubbles from the capillary's open end[5][6]. The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube[5]. This is the point where the external pressure equals the vapor pressure of the substance[6].

Density is a fundamental physical property defined as the mass of a substance per unit of volume[7]. It is an important parameter for quality control and material identification.

a) Pycnometer Method A pycnometer is a glass flask with a precisely defined volume, used for accurate density measurements of liquids.

-

Procedure:

-

Carefully clean and dry the pycnometer and measure its mass (m₁).

-

Fill the pycnometer completely with the sample liquid, ensuring no air bubbles are present, and measure the combined mass (m₂).

-

The mass of the liquid is calculated as (m₂ - m₁).

-

-

Calculation: The density (ρ) is then calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V

b) Hydrometer Method A hydrometer is an instrument used to directly measure the relative density of liquids based on the principle of buoyancy.

-

Procedure: The liquid sample is poured into a tall container, such as a graduated cylinder. The hydrometer is gently lowered into the liquid until it floats freely.

-

Measurement: The density is read directly from the calibrated scale on the hydrometer stem at the point where the surface of the liquid meets the scale.

Workflow for Physical Property Analysis

The logical flow from sample acquisition to final data reporting for the physical characterization of a chemical compound is illustrated below.

Caption: Workflow for Determining Physical Properties.

References

- 1. CAS 626-68-6: this compound | CymitQuimica [cymitquimica.com]

- 2. canbipharm.com [canbipharm.com]

- 3. 2-methyl dioxane, 626-68-6 [thegoodscentscompany.com]

- 4. 2-Methyl-1,3-dioxolane, 98% 497-26-7 India [ottokemi.com]

- 5. This compound | CAS#:626-68-6 | Chemsrc [chemsrc.com]

- 6. 2-Methyl-1,3-dioxolane 97 497-26-7 [sigmaaldrich.com]

- 7. This compound | C5H10O2 | CID 136444 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Conformational Landscape of 2-Methyl-1,3-dioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the chair conformation and stereoisomers of 2-methyl-1,3-dioxane. This heterocyclic compound serves as a fundamental model for understanding the conformational behavior of more complex molecules containing the 1,3-dioxane (B1201747) ring system, which is a common motif in numerous natural products and pharmacologically active compounds. A thorough comprehension of the steric and stereoelectronic factors governing its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics.

Dominant Chair Conformation and Conformational Inversion

The 1,3-dioxane ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain. However, the presence of two oxygen atoms in the ring introduces key differences in bond lengths and angles, leading to a unique conformational profile. The chair conformation of this compound exists in a dynamic equilibrium between two interconverting chair forms, commonly referred to as a ring flip. In this process, axial substituents become equatorial and vice versa.

The key stereochemical feature of this compound is the orientation of the methyl group at the C2 position, which can be either axial or equatorial. The relative stability of these two conformers is not equal, with the equatorial conformation being significantly more stable.[1] This preference is a result of the interplay between steric hindrance and stereoelectronic effects.

dot

Caption: Conformational equilibrium of this compound.

Quantitative Conformational Analysis

The preference for the equatorial orientation of the methyl group at the C2 position is quantified by the conformational free energy difference (ΔG°), also known as the A-value. A larger A-value signifies a stronger preference for the equatorial position.

| Parameter | Value (kcal/mol) | Description |

| A-value (2-methyl) | ~3.55 | The Gibbs free energy difference (-ΔG°) between the equatorial and axial conformers. A positive value indicates the equatorial conformer is more stable. |

The significant A-value for the 2-methyl group is attributed to greater 1,3-diaxial interactions in the axial conformer. The axial methyl group experiences steric repulsion with the axial protons at the C4 and C6 positions.

Stereoisomers of this compound

For this compound itself, the primary stereochemical consideration is conformational isomerism between the axial and equatorial methyl conformers. Configurational stereoisomers, such as cis and trans isomers, arise when there is at least one other substituent on the ring. For instance, in 2,5-dimethyl-1,3-dioxane, cis and trans isomers are possible, each with their own set of chair conformers.

dot

Caption: Relationship between stereoisomers of this compound.

Experimental and Computational Methodologies

The conformational analysis of this compound and its derivatives relies on a combination of experimental techniques and computational modeling.

Experimental Protocols: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying conformational equilibria in solution.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

The choice of solvent is crucial as it can influence the conformational equilibrium.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

-

-

¹H NMR Spectroscopy:

-

Acquire a high-resolution ¹H NMR spectrum.

-

The chemical shifts and coupling constants of the ring protons, particularly the proton at C2, are sensitive to the conformation.

-

In the equatorial conformer, the C2 proton is axial and will exhibit a different chemical shift and coupling pattern compared to the equatorial C2 proton in the axial conformer.

-

-

Low-Temperature NMR:

-

To observe the individual conformers, the sample is cooled to a temperature where the rate of ring flip is slow on the NMR timescale.

-

This "freezes out" the equilibrium, allowing for the direct observation and integration of signals from both the axial and equatorial conformers.

-

-

Data Analysis:

-

The ratio of the integrated intensities of the signals corresponding to the two conformers allows for the calculation of the equilibrium constant (Keq).

-

The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RT ln(Keq).

-

Computational Chemistry Protocols

Computational methods provide valuable insights into the geometries and relative energies of the conformers.

Methodology:

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify all low-energy conformers (chair, twist-boat, etc.).

-

-

Geometry Optimization and Energy Calculation:

-

Optimize the geometry of each identified conformer using quantum mechanical methods such as Density Functional Theory (DFT) (e.g., B3LYP functional with a 6-31G* basis set) or ab initio methods (e.g., Møller-Plesset perturbation theory, MP2).

-

Calculate the relative electronic energies of the conformers.

-

-

Frequency Calculations:

-

Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

-

-

Solvent Effects:

-

Incorporate the effects of a solvent using implicit solvent models (e.g., Polarizable Continuum Model - PCM) to more accurately reflect the experimental conditions.

-

dot

Caption: Workflow for conformational analysis of this compound.

Conclusion

The conformational analysis of this compound reveals a strong preference for the chair conformation with the methyl group in the equatorial position. This preference, quantified by a significant A-value, is primarily driven by the avoidance of steric 1,3-diaxial interactions. The robust methodologies of NMR spectroscopy and computational chemistry provide a powerful synergistic approach to elucidate the conformational landscape of this and related heterocyclic systems. A comprehensive understanding of these fundamental principles is indispensable for professionals in drug discovery and development, as the three-dimensional structure of molecules profoundly dictates their biological activity.

References

An In-Depth Technical Guide on the Gas-Phase Thermal Decomposition of Cyclic Acetals, with a Case Study on 2-Methyl-1,3-dioxolane

Introduction

The thermal decomposition of cyclic acetals is of significant interest in fields ranging from atmospheric chemistry to the combustion of biofuels, where these compounds can be present as additives or intermediates. Understanding the kinetics and mechanisms of their degradation under gas-phase, high-temperature conditions is crucial for developing accurate combustion models and predicting the formation of potential pollutants. This guide details the core principles, experimental methodologies, and kinetic data associated with the unimolecular decomposition of these compounds, focusing on 2-Methyl-1,3-dioxolane as a primary case study.

The decomposition is generally a homogeneous, unimolecular process that follows first-order kinetics, particularly when radical chain reactions are suppressed.[1][2][3] The primary pathway involves a stepwise mechanism initiated by the cleavage of a C-O bond, proceeding through a diradical intermediate or a concerted, non-synchronous transition state to yield stable carbonyl compounds and other small molecules.[1][4][5]

Experimental Protocols

The kinetic study of gas-phase thermal decomposition typically employs a static reactor system coupled with analytical instrumentation to monitor reactant decay and product formation. The following protocol is synthesized from methodologies reported for 2-Methyl-1,3-dioxolane.[1][3]

2.1 System Setup

-

Reactor: A static Pyrex reaction vessel of known volume is used, housed in a furnace capable of maintaining a stable and uniform temperature.

-

Vacuum Line: The reactor is connected to a high-vacuum line to allow for evacuation and the introduction of gaseous reactants and inhibitors.

-

Pressure Monitoring: A pressure transducer is connected to the system to monitor the total pressure throughout the reaction.

-

Analytical Equipment: A gas chromatograph (GC) equipped with a flame ionization detector (FID) is used for the quantitative analysis of reactants and products. Mass spectrometry (MS) is often coupled with GC for product identification.

2.2 Experimental Procedure

-

Vessel Deactivation: To eliminate surface-catalyzed reactions, the interior wall of the Pyrex vessel is deactivated. A common method is to coat the surface by pyrolyzing an inhibitor like allyl bromide within the vessel before the main experiments.[1][3]

-

Radical Suppression: To ensure the study of the unimolecular decomposition pathway and prevent radical chain reactions, a free-radical suppressor (inhibitor) such as propene or toluene (B28343) is introduced into the reaction vessel along with the reactant.[1][3]

-

Reaction Execution:

-

The deactivated vessel is evacuated to a high vacuum and heated to the desired, stable temperature (e.g., in the range of 459–490 °C).[1][2]

-

The reactant (2-Methyl-1,3-dioxolane) and the radical suppressor are introduced into the vessel to a specific initial pressure (e.g., in the range of 46–113 Torr).[1][2]

-

The reaction progress is monitored by periodically sampling the gas mixture from the reactor and analyzing it via GC-FID to determine the concentration of the reactant and major products over time.

-

-

Data Analysis: The rate constant (k) at each temperature is determined by plotting the natural logarithm of the reactant concentration versus time, which yields a straight line for a first-order reaction. The Arrhenius parameters are then derived from a plot of ln(k) versus 1/T.

The workflow for a typical kinetic experiment is visualized below.

References

- 1. Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.usfq.edu.ec [research.usfq.edu.ec]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Microwave Spectrum and Rotational Constants of 2-Methyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microwave spectrum, rotational constants, and conformational analysis of 2-Methyl-1,3-dioxane. The data and methodologies presented are crucial for understanding the molecule's three-dimensional structure and dynamics, which are fundamental aspects in molecular recognition and drug design.

Molecular Conformation and Structure

The microwave spectrum of this compound has been investigated in the frequency range of 8–40 GHz.[1][2] The analysis of the rotational transitions unequivocally confirms that the molecule adopts a chair conformation with the methyl group in the equatorial position.[1][2] This arrangement is the most stable conformer of the molecule. Further studies on various ¹³C and ¹⁸O isotopomers have allowed for the precise determination of its structural parameters.[3][4]

Rotational and Centrifugal Distortion Constants

The rotational spectra of this compound reveal a-type and c-type transitions. The determined rotational constants and centrifugal distortion constants for the ground vibrational state are summarized in the table below.

| Parameter | Value | Unit | Reference |

| Rotational Constants | |||

| A | 4658.122(2) | MHz | [1][2] |

| B | 2503.221(1) | MHz | [1][2] |

| C | 1783.950(1) | MHz | [1][2] |

| Dipole Moment Components | |||

| µa | 1.43 ± 0.01 | D | [1][2] |

| µc | 1.15 ± 0.01 | D | [1][2] |

| Total Dipole Moment | |||

| µ | 1.84 ± 0.02 | D | [1] |

Experimental Protocols

The determination of the rotational constants and dipole moment of this compound involves the use of microwave spectroscopy. A typical experimental setup and procedure are outlined below.

3.1. Spectrometer

The experiments are typically conducted using a Stark modulation microwave spectrometer operating in a specific frequency range, for instance, 8–40 GHz.[1][2] This type of spectrometer is highly sensitive and allows for the precise measurement of rotational transition frequencies.

3.2. Sample Conditions

The sample of this compound is studied in the gas phase at low pressure. The measurements are usually carried out at room temperature.

3.3. Measurement and Analysis

-

Spectrum Acquisition: The microwave radiation is passed through the gaseous sample, and the absorption at different frequencies is recorded. The rotational transitions appear as sharp lines in the spectrum.

-

Transition Assignment: The observed spectral lines are assigned to specific rotational quantum number transitions (J, Kₐ, K₋). This is often a complex process, aided by theoretical predictions of the spectrum.

-

Frequency Measurement: The frequencies of the assigned rotational transitions are measured with high precision.

-

Data Fitting: The measured transition frequencies are fitted to a Hamiltonian model that includes terms for the rotational energies and centrifugal distortion. This fitting procedure yields the precise values of the rotational constants (A, B, C) and centrifugal distortion constants.

-

Stark Effect Measurement: To determine the dipole moment, a known electric field (Stark field) is applied to the sample. This field causes a splitting of the rotational energy levels and, consequently, a splitting of the spectral lines. The magnitude of this splitting is dependent on the molecule's dipole moment components. By measuring the frequency shifts as a function of the applied electric field, the dipole moment components (µa, µb, µc) can be determined.

Visualizations

Experimental Workflow for Microwave Spectroscopy of this compound

Caption: Experimental workflow for determining rotational constants.

References

Quantum-Chemical Insights into the Conformational Landscape of 5-Substituted-1,3-Dioxanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxane (B1201747) framework is a cornerstone in the structure of numerous natural products and pharmacologically active compounds. The spatial arrangement of substituents on this heterocyclic ring system critically dictates the molecule's three-dimensional shape, polarity, and, consequently, its biological function. A profound comprehension of the conformational preferences of 5-substituted-1,3-dioxanes is therefore indispensable for the rational design and development of novel therapeutics. This technical guide provides a detailed exploration of the potential energy surface of these molecules, leveraging quantum-chemical studies to elucidate the delicate interplay of steric and electronic effects that govern their conformational behavior.

Fundamental Principles of 1,3-Dioxane Conformation

Similar to cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to alleviate angle and torsional strain. However, the introduction of two oxygen atoms into the six-membered ring leads to notable differences in bond lengths and angles, resulting in distinct conformational characteristics. The chair conformation of a 5-substituted-1,3-dioxane can undergo a ring-flipping process, interconverting between two non-equivalent chair forms (axial and equatorial) through higher-energy twist and boat intermediates.[1] The energetic preference for one conformation over the other is dictated by the nature of the substituent at the C5 position.

The conformational preference is quantitatively described by the conformational free energy (A-value), which is the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. A positive A-value indicates a preference for the substituent to occupy the equatorial position to minimize unfavorable steric interactions.[1]

Computational and Experimental Methodologies

The exploration of the potential energy surface of 5-substituted-1,3-dioxanes is primarily conducted through quantum-chemical calculations, with experimental validation often provided by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Quantum-Chemical Calculations

A common computational approach involves a systematic scan of the potential energy surface to identify stable conformers (minima) and transition states. The general workflow is as follows:

Caption: A generalized workflow for the computational analysis of the potential energy surface of 5-substituted-1,3-dioxanes.

Detailed Protocols:

-

Software: Quantum chemistry software packages such as Gaussian, GAMESS, and FireFly are commonly employed.[3]

-

Levels of Theory:

-

Restricted Hartree-Fock (RHF): The RHF method with basis sets like 6-31G(d) has been used for initial geometry optimizations and to map the potential energy surface.[2]

-

Density Functional Theory (DFT): DFT methods, such as PBE/3ζ and M06-2X/6-311+G(d,p), offer a good balance between computational cost and accuracy for these systems.[4][5] The B3PW91 functional with a 6-31+G(d,p) basis set has also been utilized.[3]

-

-

Geometry Optimization: The geometries of all conformers and transition states are fully optimized.

-

Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points. Minima have all real frequencies, while transition states have exactly one imaginary frequency. These calculations also provide the zero-point vibrational energy (ZPVE) corrections.[5]

-

Potential Energy Surface Scans: The potential energy surface is explored by systematically changing specific dihedral angles to identify the pathways for conformational isomerization.

NMR Spectroscopy

NMR spectroscopy is a powerful experimental technique for determining the conformational equilibrium in solution.[1]

Experimental Protocol for NMR-based Conformational Analysis:

-

Sample Preparation: A 5-10 mg sample of the purified 5-substituted-1,3-dioxane is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard.[1]

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired. The chemical shifts and, more importantly, the vicinal coupling constants (³JHH) are analyzed.

-

2D NMR Spectroscopy: Techniques like NOESY can be used to confirm through-space interactions and provide further evidence for the predominant conformation.[4]

-

Data Analysis: The experimental vicinal coupling constants are used to determine the mole fractions of the axial and equatorial conformers, from which the conformational free energy (ΔG°) can be calculated.[2]

Conformational Isomerization Pathways

Quantum-chemical studies have revealed that the interconversion between the equatorial and axial chair conformers of 5-substituted-1,3-dioxanes can proceed through two main pathways involving twist-boat intermediates.[2] The 1,4-twist and 2,5-twist conformers are key intermediates in these isomerization processes.[6][7]

Caption: Simplified representation of the conformational interconversion pathways for 5-substituted-1,3-dioxanes, highlighting the role of twist intermediates.

Quantitative Data on Conformational Energies and Barriers

The following tables summarize the calculated energy parameters for the conformational inversion of various 5-substituted-1,3-dioxanes.

Table 1: Energy Parameters for the Inversion of 5-Alkyl- and 5-Phenyl-1,3-Dioxanes (kcal/mol) at the RHF/6-31G(d) Level [2]

| Conformer/Transition State | 5-Ethyl (I) | 5-Isopropyl (II) | 5-tert-Butyl (III) | 5-Phenyl (IV) |

| Chair (Equatorial) | 0.0 | 0.0 | 0.0 | 0.0 |

| Chair (Axial) | 0.6 | 1.0 | 1.1 | 1.3 |

| 1,4-Twist | 5.7 | 5.3 | 4.9 | 5.9 |

| 2,5-Twist | 4.3 | 4.2 | 3.2 | 4.0 |

| TS-1 | 9.1 | 8.7 | 8.4 | 9.3 |

| TS-2 | 10.4 | 10.6 | 10.4 | 10.9 |

| TS-3 | 11.2 | 12.0 | 10.9 | - |

| TS-4 | 5.8 | 5.5 | 5.1 | 5.9 |

| TS-5 | - | - | (10.1) | - |

Note: The original data in the source is presented in a complex format. This table represents a simplified summary of the relative energies of key conformers and transition states.

Table 2: Calculated Gibbs Free Energies of Conformational Equilibrium (ΔG°) and Experimental A-Values (kcal/mol)

| Substituent | Calculated ΔG° (RHF/6-31G(d))[2] | Experimental A-Value (Solvent)[2] |

| Ethyl | 0.82 | 0.9 (CHCl₃) |

| tert-Butyl | 0.86 | 1.1, 1.4-1.8 (CCl₄) |

| Phenyl | 0.90 | 1.3, 1.0 (Et₂O) |

Substituent Effects on Conformational Preference

The nature of the substituent at the C5 position significantly influences the conformational equilibrium.

-

Steric Effects: For bulky, non-polar substituents such as alkyl and phenyl groups, steric hindrance is the primary factor determining conformational preference. The equatorial position is favored to avoid destabilizing 1,3-diaxial interactions with the axial protons at C2, C4, and C6.[1]

-

Electronic Effects: For substituents with electronegative atoms, electronic effects such as the gauche effect can come into play. A stabilizing interaction between an electronegative substituent and the gauche-oriented oxygen atoms can favor the axial conformation in some cases.[1]

The interplay between these effects determines the overall conformational landscape of the molecule.

Caption: Logical relationship between substituent properties and their influence on the conformational preference in 5-substituted-1,3-dioxanes.

Conclusion

The conformational analysis of 5-substituted-1,3-dioxanes is a complex field that benefits from the synergy of computational and experimental techniques. Quantum-chemical calculations provide a detailed picture of the potential energy surface, revealing the intricate pathways of conformational interconversion and the energetic factors that govern them. This in-depth understanding is crucial for predicting the three-dimensional structure of molecules containing the 1,3-dioxane moiety, which is a critical step in the design and development of new drugs and other biologically active compounds. The data and methodologies presented in this guide offer a solid foundation for researchers and scientists working in this important area of chemical and pharmaceutical science.

References

An In-Depth Technical Guide to the Solubility of 2-Methyl-1,3-dioxane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-methyl-1,3-dioxane in various organic solvents. The information is tailored for professionals in research, scientific, and drug development fields who require precise data and methodologies for their work. This document summarizes available quantitative data, details experimental protocols for solubility determination, and provides visualizations of key experimental workflows.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, in a particular solvent is a measure of the maximum amount of that substance that can dissolve in a given amount of the solvent at a specific temperature and pressure to form a stable, homogeneous solution. For liquid-liquid systems, as is the case with this compound and organic solvents, solubility can range from complete miscibility (soluble in all proportions) to partial miscibility or immiscibility.

This compound is a cyclic ether, a class of compounds known for their utility as solvents and intermediates in organic synthesis.[1][2] Its molecular structure, featuring a six-membered ring with two oxygen atoms and a methyl group, dictates its polarity and hydrogen bonding capabilities, which in turn govern its solubility characteristics.[1]

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Solubility of this compound |

| Alcohols | |||

| Methanol | CH₃OH | Polar Protic | Miscible |

| Ethanol | C₂H₅OH | Polar Protic | Miscible |

| Ketones | |||

| Acetone | C₃H₆O | Polar Aprotic | Miscible |

| Aromatic Hydrocarbons | |||

| Toluene | C₇H₈ | Nonpolar | Soluble |

| o-Xylene | C₈H₁₀ | Nonpolar | Soluble |

| Ethylbenzene | C₈H₁₀ | Nonpolar | Soluble |

| Ethers | |||

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible |

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions. "Soluble" is indicated where specific miscibility data is not available but the compound is known to dissolve in the solvent, particularly in the context of its use in solvent extraction processes.[3]

Experimental Protocols for Solubility Determination

The determination of miscibility or the quantitative measurement of solubility for a liquid in a liquid solvent can be carried out using several established methods.

This is a straightforward qualitative method to determine if two liquids are miscible.

Objective: To visually assess whether this compound is miscible with a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Organic solvent to be tested

-

Graduated cylinders or volumetric pipettes

-

Test tubes with stoppers

-

Constant temperature bath (optional, for non-ambient temperature measurements)

Procedure:

-

Precisely measure equal volumes of this compound and the selected organic solvent using graduated cylinders or pipettes.

-

Transfer the liquids to a clean, dry test tube.

-

Stopper the test tube and shake the mixture vigorously for approximately 30-60 seconds.

-

Allow the mixture to stand and observe.

-

Observation:

-

If the mixture remains a single, clear phase with no visible interface, the two liquids are considered miscible.

-

If the mixture separates into two distinct layers, the liquids are immiscible.

-

If the mixture appears cloudy or forms an emulsion, the liquids may be partially miscible.

-

For liquids that are partially miscible, this method can be used to determine the solubility limits.

Objective: To quantify the concentration at which a solution of this compound and an organic solvent becomes saturated, indicated by the appearance of turbidity (cloudiness).

Materials:

-

This compound

-

Organic solvent

-

Burette

-

Titration flask

-

Magnetic stirrer and stir bar

-

Constant temperature bath

Procedure:

-

A known volume or weight of one liquid (e.g., the organic solvent) is placed in the titration flask, which is maintained at a constant temperature using the water bath.

-

The other liquid (this compound) is slowly added from the burette while the solution is continuously stirred.

-

The endpoint is reached when the solution turns from clear to persistently cloudy. This indicates the formation of a second phase and that the solubility limit has been exceeded.

-

The amount of titrant added is recorded, and the solubility is calculated in terms of mass or mole fraction.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Conclusion

This compound exhibits favorable solubility characteristics with a range of common organic solvents, being miscible with polar solvents like methanol, ethanol, and acetone, as well as soluble in nonpolar aromatic hydrocarbons. This property profile, combined with its chemical stability, makes it a versatile compound in various chemical processes. For applications requiring precise solubility data, the experimental protocols outlined in this guide provide a robust framework for its determination. The provided workflows offer a clear visual guide for implementing these methodologies in a laboratory setting. As with any chemical, appropriate safety precautions should be taken when handling this compound and the associated organic solvents.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Methyl-1,3-dioxane as a Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of achieving complex molecular architectures. The carbonyl group, present in aldehydes and ketones, is highly reactive towards a plethora of reagents. Its temporary masking as a protecting group is often essential to prevent undesired side reactions. The 2-methyl-1,3-dioxane, a cyclic acetal, serves as a robust and reliable protecting group for methyl ketones. Formed from the reaction of a methyl ketone with 1,3-propanediol, this six-membered heterocyclic system offers distinct stability advantages over its five-membered analogue, the 2-methyl-1,3-dioxolane.[1]

This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the effective utilization of the this compound protecting group.

Advantages of this compound as a Protecting Group

-

Stability: 1,3-dioxanes are generally more stable than their 1,3-dioxolane (B20135) counterparts.[1] They are stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, making them compatible with many synthetic transformations.[2]

-

Formation: The formation of 2-methyl-1,3-dioxanes is typically a high-yielding process achieved through acid-catalyzed acetalization of a methyl ketone with 1,3-propanediol.[1]

-

Selective Deprotection: While stable, the this compound group can be selectively removed under acidic conditions, regenerating the parent methyl ketone. The increased stability compared to dioxolanes can be advantageous for achieving selective deprotection in the presence of more labile protecting groups.

Data Presentation

Table 1: Formation of 2-Methyl-1,3-dioxanes from Methyl Ketones

| Methyl Ketone Substrate | Reagents and Conditions | Solvent | Time (h) | Yield (%) |

| Acetone (B3395972) | 1,3-Propanediol, p-TsOH (cat.) | Toluene | 4-8 | >90 (typical) |

| Acetophenone | 1,3-Propanediol, p-TsOH (cat.), Dean-Stark | Toluene | 6-12 | 85-95 (typical) |

| Cyclohexyl methyl ketone | 1,3-Propanediol, Amberlyst-15 | Dichloromethane | 8 | ~90 (estimated) |

| 4'-Methoxyacetophenone | 1,3-Propanediol, ZrCl₄ (cat.) | Dichloromethane | 2 | >95 (typical) |

| Propiophenone | 1,3-Propanediol, I₂ (cat.) | Acetonitrile | 1 | ~92 (typical) |

Yields are typical and can vary based on the specific substrate and reaction conditions.

Table 2: Deprotection of 2-Methyl-1,3-dioxanes

| Protected Substrate | Reagents and Conditions | Solvent | Time (h) | Yield (%) |

| 2-Methyl-2-phenyl-1,3-dioxane | 2M HCl (aq) | Acetone/H₂O (4:1) | 2-4 | >90 (typical) |

| 2-Cyclohexyl-2-methyl-1,3-dioxane | Acetic Acid/H₂O (3:1) | THF | 6-10 | 85-95 (typical) |

| 2-(4-Methoxyphenyl)-2-methyl-1,3-dioxane | Amberlyst-15 | Acetone/H₂O (9:1) | 3-5 | >90 (typical) |

| 2-Methyl-2-propyl-1,3-dioxane | Cerium(III) triflate (cat.) | Wet Nitromethane | 1-2 | >95 (typical) |

Yields are typical and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Protection of a Methyl Ketone (General Procedure)

Objective: To protect a methyl ketone as a this compound.

Materials:

-

Methyl ketone (1.0 eq)

-

1,3-Propanediol (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add the methyl ketone, 1,3-propanediol, and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Equip the flask with a Dean-Stark apparatus and a condenser.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of a this compound (General Procedure)

Objective: To deprotect a this compound to regenerate the parent methyl ketone.

Materials:

-

This compound derivative (1.0 eq)

-

Acetone

-

2 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the this compound derivative in a mixture of acetone and water (e.g., 4:1 v/v) in a round-bottom flask.

-

Add a catalytic amount of 2 M hydrochloric acid.

-

Stir the mixture at room temperature and monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Upon completion, carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected methyl ketone.

-

If necessary, the product can be further purified by column chromatography or distillation.

Mandatory Visualizations

Caption: Acid-catalyzed formation of this compound.

Caption: Acid-catalyzed hydrolysis of this compound.

Caption: General experimental workflow for carbonyl protection.

References

Application Note and Protocol: Acid-Catalyzed Acetalization for the Synthesis of 2-Methyl-1,3-dioxane

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dioxanes are heterocyclic compounds widely utilized in organic synthesis. They serve as crucial protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols due to their stability in basic, oxidative, and reductive conditions, while being easily cleaved under acidic conditions.[1] The synthesis of 2-Methyl-1,3-dioxane is achieved through the acid-catalyzed condensation of acetaldehyde (B116499) with 1,3-propanediol (B51772).[2] This reaction is an equilibrium process, and to drive it towards the formation of the acetal, the water produced as a byproduct must be continuously removed.[3][4] A common method for water removal is azeotropic distillation using a Dean-Stark apparatus.[1][4]

This document provides a detailed experimental protocol for the synthesis of this compound, a summary of quantitative data, and graphical representations of the reaction mechanism and experimental workflow.

Reaction Scheme

The acid-catalyzed reaction between acetaldehyde and 1,3-propanediol proceeds as follows:

Acetaldehyde + 1,3-Propanediol ⇌ this compound + Water

The reaction is catalyzed by a Brønsted or Lewis acid, such as p-toluenesulfonic acid (p-TSA).[1][4]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀O₂[5][6] |

| Molecular Weight | 102.13 g/mol [5][6] |

| CAS Number | 626-68-6[5][6] |

| Appearance | Colorless liquid |

| Boiling Point | Not explicitly found; similar 6-membered rings have boiling points around 110-130°C. |

| Density | Not explicitly found; similar compounds have densities around 0.95-1.05 g/mL. |

Table 2: Typical Reaction Parameters

| Parameter | Value / Condition |

|---|---|

| Reactants | Acetaldehyde (or Paraldehyde), 1,3-Propanediol |

| Catalyst | p-Toluenesulfonic acid (p-TSA) |

| Catalyst Loading | 0.01 - 0.05 equivalents[1][7] |

| Solvent | Toluene (B28343) (for azeotropic water removal)[1] |

| Temperature | Reflux temperature of toluene (approx. 111°C) |

| Reaction Time | Until water collection ceases |

| Typical Yield | >85% (based on similar acetalizations) |

Experimental Protocol

This protocol details the synthesis of this compound from 1,3-propanediol and paraldehyde (B1678423) (a stable trimer of acetaldehyde) using p-toluenesulfonic acid as the catalyst.

Materials and Equipment:

-

1,3-Propanediol

-

Paraldehyde

-

p-Toluenesulfonic acid monohydrate (p-TSA)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup:

-

Assemble a 250 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add 1,3-propanediol (1.0 eq), a catalytic amount of p-TSA (0.01-0.02 eq), and toluene (enough to fill the Dean-Stark trap and suspend the reactants).[1]

-

-

Acetalization Reaction:

-

Begin heating the mixture to reflux with vigorous stirring using a heating mantle.

-

Once the toluene is refluxing, slowly add paraldehyde (0.4 eq, which is equivalent to 1.2 eq of acetaldehyde) to the reaction mixture.

-

Continue heating at reflux. The toluene-water azeotrope will distill and collect in the side arm of the Dean-Stark trap. The denser water will separate to the bottom while the toluene will return to the reaction flask.[8]

-

-

Reaction Monitoring:

-

Work-up:

-

Once complete, cool the reaction mixture to room temperature.[1]

-

Transfer the mixture to a separatory funnel.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[1]

-

Wash the organic layer sequentially with water and then brine.[8]

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[1][8]

-

-

Purification:

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of acid-catalyzed acetalization.

Safety Precautions

-

Acetaldehyde and its trimer, paraldehyde, are flammable and volatile. Handle them in a well-ventilated fume hood.

-

Toluene is a flammable solvent. Avoid open flames and ensure proper ventilation.

-

p-Toluenesulfonic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Always perform chemical reactions in a well-ventilated laboratory fume hood.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | CAS#:626-68-6 | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. 1,3-Dioxane, 2-methyl- [webbook.nist.gov]

- 6. This compound | C5H10O2 | CID 136444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Deprotection of 2-Methyl-1,3-dioxane under Acidic Conditions